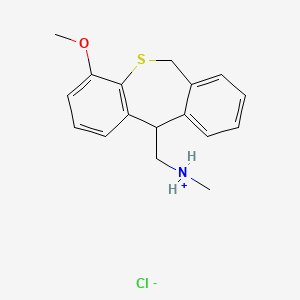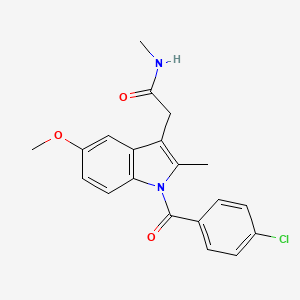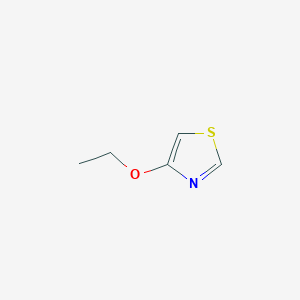
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-aminophenol and 2-methyl-1H-indole.
Formation of Benzoxazole Ring: The first step involves the formation of the benzoxazole ring by reacting 5-chloro-2-aminophenol with a suitable reagent like bromine to introduce the bromo group.
Coupling Reaction: The next step involves coupling the benzoxazole intermediate with 2-methyl-1H-indole under specific conditions, such as using a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate. It could be explored for its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-aminophenol: A precursor in the synthesis of the target compound.
2-Methyl-1H-indole: Another precursor used in the synthesis.
Benzoxazole Derivatives: Other benzoxazole derivatives with similar structural features.
Uniqueness
The uniqueness of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other benzoxazole derivatives.
Properties
CAS No. |
82783-92-4 |
|---|---|
Molecular Formula |
C16H10BrClN2O2 |
Molecular Weight |
377.62 g/mol |
IUPAC Name |
6-bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10BrClN2O2/c1-8-15(9-4-2-3-5-12(9)19-8)20-13-7-11(18)10(17)6-14(13)22-16(20)21/h2-7,19H,1H3 |
InChI Key |
HLWZYASFYSWRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N3C4=CC(=C(C=C4OC3=O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)

![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)



![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


